1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

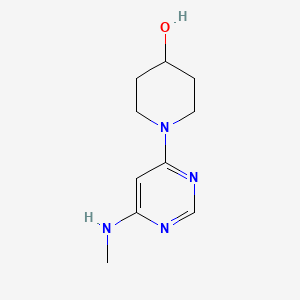

The molecular architecture of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol encompasses a sophisticated arrangement of heterocyclic components that define its three-dimensional structure and chemical properties. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically designated as 1-[6-(methylamino)pyrimidin-4-yl]piperidin-4-ol. The molecular formula C₁₀H₁₆N₄O indicates the presence of ten carbon atoms, sixteen hydrogen atoms, four nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 208.26 grams per mole. This molecular composition reflects the compound's dual heterocyclic nature, incorporating both the pyrimidine and piperidine ring systems within a single molecular framework.

The structural representation can be described through various chemical notation systems, with the Simplified Molecular Input Line Entry System notation recorded as CNC1=CC(=NC=N1)N2CCC(CC2)O. This notation clearly delineates the connectivity pattern between the methylamino-substituted pyrimidine ring and the hydroxylated piperidine ring. The International Chemical Identifier string provides additional structural detail: InChI=1S/C10H16N4O/c1-11-9-6-10(13-7-12-9)14-4-2-8(15)3-5-14/h6-8,15H,2-5H2,1H3,(H,11,12,13). The compound exists under multiple synonymous designations, including 1-(6-(Methylamino)pyrimidin-4-yl)piperidin-4-ol and this compound, reflecting variations in nomenclature conventions across different chemical databases.

The pyrimidine portion of the molecule features a six-membered aromatic ring containing two nitrogen atoms positioned at the 1 and 3 positions. The methylamino substituent at the 6-position introduces both steric and electronic effects that influence the overall molecular geometry. The piperidine ring, characterized by its six-membered saturated structure containing a single nitrogen atom, bears a hydroxyl group at the 4-position. This hydroxyl functionality serves as a critical structural element that contributes to the compound's conformational behavior and potential for intermolecular interactions. The linkage between these two ring systems occurs through a nitrogen-carbon bond connecting the piperidine nitrogen to the 4-position of the pyrimidine ring.

Properties

IUPAC Name |

1-[6-(methylamino)pyrimidin-4-yl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-11-9-6-10(13-7-12-9)14-4-2-8(15)3-5-14/h6-8,15H,2-5H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGRAYAKVOCLNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=N1)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Amination and Substitution

- The preparation typically starts from 4,6-dichloropyrimidine, which undergoes selective nucleophilic substitution to introduce amino groups at the 4- and 6-positions.

- The first amination at the 4-position is easier and faster than the second at the 6-position, requiring controlled stoichiometry to avoid over-substitution.

- Primary and secondary amines can be used for substitution, with triethylamine as a base to facilitate the reaction.

- Microwave-assisted synthesis at mild temperatures (30–35 °C) and low pressure (1 bar) for short durations (~15 minutes) has been demonstrated to efficiently produce 4-amino-6-chloropyrimidine intermediates.

Introduction of the Methylamino Group at the 6-Position

Coupling with Piperidin-4-ol

- The piperidin-4-ol moiety is introduced by nucleophilic substitution or condensation reactions involving piperidine derivatives.

- One approach involves the reaction of 6-amino-2-(methylthio)-pyrimidin-4-one derivatives with piperidine under reflux in ethanol for several hours (e.g., 5 hours), followed by workup and purification.

- In some methods, piperidine is reacted with pyrimidine intermediates bearing leaving groups (e.g., nitroso or methylthio) to yield the piperidinyl-substituted pyrimidines.

Catalytic and Transfer Hydrogenation Steps (Relevant Analogous Methods)

- Transfer hydrogenation using formaldehyde as the hydrogen source and palladium or platinum catalysts on charcoal has been employed in related piperidine derivative syntheses to introduce methyl groups on the piperidine ring under mild heating (up to 90–95 °C).

- This method may be adapted for selective methylation or reduction steps during the synthesis of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol analogs.

Reaction Conditions and Optimization

Purification and Characterization

- After synthesis, purification typically involves solvent washes (water, ethanol, diethyl ether) and recrystallization to remove unreacted starting materials and by-products.

- Characterization is performed using:

- Thin Layer Chromatography (TLC) for reaction monitoring.

- Fourier-transform infrared spectroscopy (FTIR) to identify functional groups such as N–H, O–H, C=O, and C–N stretches.

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) to confirm substitution patterns and chemical shifts related to amino and hydroxyl groups.

- Mass spectrometry (MS) for molecular weight confirmation.

Summary Table of Key Preparation Steps

Research Findings and Practical Considerations

- Microwave-assisted synthesis significantly reduces reaction times and improves yields in pyrimidine amination steps.

- Controlling stoichiometry and reaction conditions is critical to avoid bis-substitution or unwanted side products, especially in the amination of dichloropyrimidines.

- The use of palladium-catalyzed transfer hydrogenation offers a milder alternative to traditional hydrogenation, avoiding the need for high-pressure hydrogen gas.

- Reaction monitoring by TLC and spectroscopic methods ensures high purity and successful substitution.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its reactivity and properties.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its stability and reactivity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, enhancing its versatility.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs.

Scientific Research Applications

Medicinal Chemistry

Synthesis and Derivatives

1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol serves as a crucial building block in the synthesis of various pharmaceutical compounds. Researchers have utilized its structure to develop derivatives that exhibit enhanced biological activity against specific targets, particularly in the treatment of neurological disorders and cancer. The compound's piperidine ring is often modified to improve solubility and bioavailability, leading to more effective therapeutic agents.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism of action was linked to the inhibition of key signaling pathways involved in cell proliferation and survival. This highlights the compound's potential as a lead structure for novel anticancer drugs.

Pharmacology

Receptor Interaction

The compound has been investigated for its interaction with various receptors, including those involved in neurotransmission. Its ability to modulate receptor activity suggests potential applications in treating psychiatric disorders such as depression and anxiety.

Pharmacokinetics Studies

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics, with studies indicating a good tissue distribution profile. This is critical for its efficacy as a therapeutic agent. The compound's half-life and metabolic pathways are also being explored to optimize dosing regimens for clinical use.

Biochemical Applications

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. This property is particularly relevant in the context of drug metabolism, where inhibiting specific enzymes can enhance the effectiveness of co-administered drugs or reduce adverse effects.

Case Study: Neuroprotective Effects

In a preclinical study, the neuroprotective effects of this compound were evaluated in models of neurodegeneration. Results showed that the compound could significantly reduce neuronal damage and improve cognitive function, suggesting its potential role in treating neurodegenerative diseases like Alzheimer's.

Data Tables

Mechanism of Action

The mechanism of action of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level.

Comparison with Similar Compounds

Table 1: Key Analogs and Their Properties

Structure-Activity Relationships (SAR)

- Heterocycle Impact :

- Substituent Effects: Methylamino vs. Cyclopropylamino: The cyclopropyl group in 1-(6-cyclopropylamino-pyrimidin-4-yl)-piperidin-4-ol may enhance metabolic stability by reducing oxidative metabolism compared to methylamino . Aryl Groups: Bulky substituents (e.g., 4-chlorophenyl in anticonvulsants) improve target affinity but may reduce solubility . Alkyl Chains: Longer chains (e.g., 4-octylphenethyl in RB-005) increase lipophilicity and membrane penetration, critical for intracellular kinase inhibition .

- Hydroxyl Position :

Pharmacokinetic and Physicochemical Properties

- CNS Penetrance : Z3777013540 was prioritized for tauopathy imaging due to favorable CNS MPO (Central Nervous System Multiparameter Optimization) and BBB (Blood-Brain Barrier) scores .

- Crystallographic Data :

Functional Comparisons

- Anticonvulsants : Pyridazine and triazine analogs () show varied efficacy depending on aryl substituents. For example, 4-chloro-2-methylphenyl groups enhance activity compared to methoxyphenyl .

- Antimicrobials : PIPD1’s trifluoromethyl and chlorophenyl groups contribute to potent M. tuberculosis inhibition, while P4MP4’s piperidinylmethyl spacer enables bacterial adhesion disruption .

- Kinase Inhibitors : RB-005’s octylphenethyl chain drives SK1 selectivity, whereas shorter chains (e.g., RB-024) reduce potency .

Biological Activity

1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methylamino group and is linked to a piperidine moiety. This structural arrangement is significant for its biological activity, influencing its pharmacokinetic properties and target interactions.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the realm of enzyme inhibition and potential anticancer effects. Below are summarized findings from relevant studies.

Enzyme Inhibition

- FLT3 Inhibition : This compound has been evaluated as a potential inhibitor of FLT3 (Fms-like tyrosine kinase 3), which is implicated in certain leukemias. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine scaffold can enhance inhibitory potency against FLT3, with some derivatives showing nanomolar IC50 values .

- NAPE-PLD Inhibition : Another study focused on the inhibition of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), revealing that certain analogs derived from pyrimidine scaffolds exhibited significant inhibitory activity, which could be attributed to their structural features .

Anticancer Activity

- Cell Line Studies : Compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. For instance, derivatives with similar structures have shown IC50 values as low as 72 nM, indicating potent activity against tumor cells .

- Mechanistic Insights : The mechanism of action appears to involve the modulation of signaling pathways associated with cancer cell survival and proliferation. For example, compounds targeting PKB/Akt signaling have shown promise in inhibiting tumor growth in xenograft models .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol, and how do reaction conditions influence yield?

- Answer : Multi-step synthesis routes involving nucleophilic substitution and coupling reactions are common for pyrimidine-piperidine hybrids. For example, piperidin-4-ol derivatives are often synthesized via reductive amination or Mitsunobu reactions under anhydrous conditions . Pyrimidine ring formation may involve condensation of amidines with β-keto esters, followed by methylation at the 6-position using methylamine derivatives. Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF vs. THF) critically impact regioselectivity and yield .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., methylamino group at C6, hydroxyl group on piperidine) and LC-MS for molecular weight verification. For crystalline samples, X-ray diffraction resolves stereochemistry, while FT-IR identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for methylamino) .

Q. What are the primary pharmacological targets of this compound, and how are binding assays designed?

- Answer : Piperidine-pyrimidine hybrids often target G-protein-coupled receptors (GPCRs) or kinases . For binding assays, use radiolabeled ligands (e.g., ³H-labeled compounds) in competitive displacement experiments with membrane preparations from transfected HEK293 cells. Include negative controls (e.g., empty vector membranes) to validate specificity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Follow GHS-compliant guidelines : wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust via fume hood use. In case of skin contact, wash immediately with water for 15 minutes. Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up without compromising purity?

- Answer : Employ Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent ratios). For example, a 2⁴ factorial design can optimize coupling reactions between pyrimidine and piperidine moieties. Use HPLC tracking to identify byproducts (e.g., N-demethylated impurities) and adjust reaction time/temperature accordingly .

Q. How should researchers address contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

- Answer : Conduct meta-analysis of assay conditions: differences in buffer pH, ATP concentration (for kinase assays), or cell line variability (e.g., CHO vs. HEK293) may explain discrepancies. Validate findings using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What advanced analytical techniques are suitable for quantifying this compound in biological matrices?

- Answer : LC-MS/MS with a C18 column (2.6 µm particle size) and gradient elution (0.1% formic acid in water/acetonitrile) provides nanogram-level sensitivity. For tissue distribution studies, use accelerator mass spectrometry (AMS) to track ¹⁴C-labeled compound .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced selectivity?

- Answer : Systematically replace substituents (e.g., methylamino → ethylamino) and evaluate effects on target binding via molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations. Synthesize analogs with fluorinated piperidine rings to assess metabolic stability .

Methodological Notes

- Data Interpretation : Cross-reference pharmacokinetic data (e.g., logP ~2.1 predicted via ChemAxon) with in vitro ADME assays to prioritize analogs .

- Contamination Mitigation : Use HPLC-grade solvents and pass samples through activated charcoal columns to remove trace metal impurities during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.